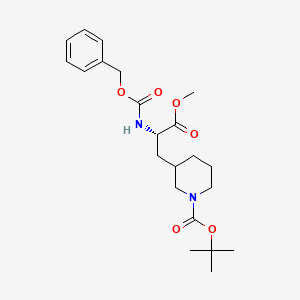
tert-Butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
概要
説明
tert-Butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is a complex organic compound frequently employed in medicinal chemistry and synthetic organic chemistry. This compound's intricate structure makes it an invaluable component in various scientific applications, notably in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate typically involves several steps:
Piperidine Derivative Formation: : Starting with the preparation of a piperidine derivative by reacting appropriate starting materials under controlled conditions.
Introduction of the tert-Butyl Group: : tert-Butyl chloroformate is often used to introduce the tert-Butyl group, necessitating precise reaction temperatures and inert atmospheres to avoid side reactions.
Addition of the Benzyloxycarbonyl Group: : Benzyloxycarbonyl chloride is employed to introduce the benzyloxycarbonyl (Cbz) protecting group.
Attachment of Methoxy Group: : The methoxy group is typically introduced via methylation, using reagents like methyl iodide.
Industrial Production Methods
For industrial-scale production, advanced methods like flow chemistry can be utilized to maintain consistent quality and yield. Automation and optimization of reaction conditions (temperature, pressure, solvent selection) are critical in large-scale manufacturing.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the benzyloxycarbonyl group.
Reduction: : Reduction reactions can target the carbonyl groups present in the structure.
Substitution: : Various substitution reactions are possible, particularly at the piperidine nitrogen or at the methoxy group.
Hydrolysis: : The ester linkage in the tert-Butyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : Use of reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Employing sodium borohydride or lithium aluminum hydride.
Substitution: : Use of alkyl halides under nucleophilic substitution conditions.
Hydrolysis: : Utilization of hydrochloric acid or sodium hydroxide.
Major Products Formed
Products from these reactions include a range of intermediates that can be further functionalized or purified to yield the desired end products, maintaining the core structure of the parent compound.
科学的研究の応用
Chemistry
The compound is widely used as a chiral building block in asymmetric synthesis, offering a route to enantiomerically pure products, which are crucial in the production of pharmaceuticals.
Biology
In biological research, it acts as a precursor in peptide synthesis, facilitating the construction of complex biomolecules for study.
Medicine
Its primary applications lie in drug development, where it serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological pathways.
Industry
In industrial applications, the compound finds usage in the manufacture of specialty chemicals and advanced materials due to its stability and reactivity.
作用機序
The mechanism by which this compound exerts its effects generally involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, which can be removed under specific conditions to reveal the active amine moiety. The molecular pathways involved often include the compound acting as an inhibitor or modulator in enzymatic reactions, depending on the specific application.
類似化合物との比較
Uniqueness
tert-Butyl 3-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate stands out due to its combination of functional groups, providing both stability and reactivity.
Similar Compounds
N-Boc-aminopiperidine: : Similar use in peptide synthesis but lacks the methoxy functionality.
Cbz-protected Piperidine: : Shares the benzyloxycarbonyl protecting group but differs in its overall structural complexity.
tert-Butyl Piperidinecarboxylate: : Similar tert-Butyl protection but without additional functional groups.
This compound’s synthesis, reactions, and applications offer a rich field of study and practical utility in multiple domains, reflecting its versatile and complex nature.
特性
IUPAC Name |
tert-butyl 3-[(2S)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O6/c1-22(2,3)30-21(27)24-12-8-11-17(14-24)13-18(19(25)28-4)23-20(26)29-15-16-9-6-5-7-10-16/h5-7,9-10,17-18H,8,11-15H2,1-4H3,(H,23,26)/t17?,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRROATQELOFYBR-ZVAWYAOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















